molecular formula C20H23N5O3S B6500429 2-{[6,8-dimethyl-5,7-dioxo-2-(propan-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 863002-62-4

2-{[6,8-dimethyl-5,7-dioxo-2-(propan-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B6500429
CAS No.: 863002-62-4
M. Wt: 413.5 g/mol
InChI Key: CPKMWFPAWLYLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[6,8-dimethyl-5,7-dioxo-2-(propan-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.15216079 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

ZINC04139018, also known as SR-01000907568 or 2-{[6,8-dimethyl-5,7-dioxo-2-(propan-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide, is a compound that primarily targets zinc-dependent proteins . These proteins play a crucial role in various biological functions, including protein synthesis and cell division .

Mode of Action

The compound interacts with its targets by modulating the activity of zinc-dependent proteins. This modulation can lead to changes in the biochemical and physiological effects of these proteins, including their organ-specific actions . The compound’s interaction with its targets can also influence cellular levels of zinc .

Biochemical Pathways

ZINC04139018 affects several biochemical pathways. It influences the proliferation , apoptosis , and antioxidant defenses of cells . The compound achieves these effects through the modulation of zinc-dependent proteins, which are key components of these pathways .

Pharmacokinetics

The pharmacokinetics of ZINC04139018 involves its absorption, distribution, metabolism, and excretion (ADME) from the body . These properties impact the compound’s bioavailability, which is the degree and rate at which the compound is absorbed into the body’s systemic circulation .

Result of Action

The action of ZINC04139018 results in several molecular and cellular effects. For instance, it can lead to an imbalance of zinc, which is associated with neuronal damage related to traumatic brain injury, stroke, and seizures . The compound’s action can also influence the pathophysiology and treatment of affective disorders .

Action Environment

The action, efficacy, and stability of ZINC04139018 can be influenced by various environmental factors. For example, the compound’s absorption can be affected by the form in which it is ingested . Additionally, the compound’s action can be influenced by the presence of other substances in the body, such as other drugs or nutrients .

Properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-11(2)16-22-17-15(19(27)25(5)20(28)24(17)4)18(23-16)29-10-14(26)21-13-9-7-6-8-12(13)3/h6-9,11H,10H2,1-5H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKMWFPAWLYLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.